![molecular formula C13H11BrN2O2 B4944064 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide CAS No. 6140-52-9](/img/structure/B4944064.png)
2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide
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Overview
Description
2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This inhibition leads to the activation of the JNK signaling pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has also been found to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Future Directions
For the study of 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide include further investigation of its mechanism of action, optimization of its use in cancer treatment, and exploration of its potential use in the treatment of other diseases, such as diabetes and neurological disorders. Additionally, the development of analogs with improved potency and selectivity could lead to the discovery of more effective treatments for cancer and other diseases.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide involves the reaction of 4-bromobenzaldehyde and 1,2-diaminocyclopentene in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The resulting compound is then purified using column chromatography or recrystallization.
Scientific Research Applications
2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-6-4-9(5-7-10)13-8-15(17)11-2-1-3-12(11)16(13)18/h4-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFAECMCXHSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367485 |
Source
|
Record name | 3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide | |
CAS RN |
6140-52-9 |
Source
|
Record name | 3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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